molecular formula C10H5ClN2O2 B15067700 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B15067700
M. Wt: 220.61 g/mol
InChI Key: TZYARMUOZCABSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one is a synthetic chlorinated heterocyclic compound intended for research and development purposes. This fused isoxazoloquinoline scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged heterocyclic cores known for diverse biological activities . Related quinazolinone and quinoline derivatives have been extensively investigated and shown to possess a broad spectrum of pharmacological properties, including serving as potent anti-inflammatory and analgesic agents by targeting cyclooxygenase (COX) enzymes , antimicrobial agents against strains such as Staphylococcus aureus and Klebsiella pneumonia , and acting as fluorescent chemosensors for the selective detection of metal ions like Zn²⁺ . The presence of the chloro substituent and the fused isoxazoloquinoline system in this compound suggests potential for unique reactivity and binding affinity, making it a valuable building block for developing novel biochemical probes or lead compounds in drug discovery. Applications: This product is designed for use in various research applications, which may include pharmaceutical development, chemical biology studies, and as a key intermediate in organic synthesis. Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

7-chloro-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-15-10(7)14/h1-4,13H

InChI Key

TZYARMUOZCABSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C=C1Cl)C(=O)ON3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-3-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Reactivity Notes
7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one Isoxazoloquinolinone Cl at 7-position C₁₀H₅ClN₂O₂ 220.61 High reactivity in tandem Mannich-electrophilic amination due to Cl
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazolopyridinone Methyl at 4,6-positions C₇H₈N₂O₂ 152.15 Lower reactivity in Mannich reactions compared to quinolinone analogs
Isoxazolo[3,4-b]quinolin-3(1H)-one Isoxazoloquinolinone None C₁₀H₆N₂O₂ 186.17 Forms zwitterionic triazolo derivatives via Mannich reactions
7-Chloro-oxazolo[4,5-c]quinolin-2(3H)-one Oxazoloquinolinone Cl at 7-position C₁₀H₅ClN₂O₂ 220.61 Oxazolo ring alters electronic distribution vs. isoxazolo
7-Amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one Pyrazoloquinolinone NH₂ at 7-position C₁₀H₈N₄O 200.20 Electron-donating NH₂ enhances nucleophilic reactivity

Substituent Effects on Physicochemical Properties

  • Chlorine vs. Methyl/Amino Groups: The electron-withdrawing Cl substituent in this compound decreases electron density at the quinolinone core, enhancing stability toward oxidation but reducing nucleophilic attack compared to amino-substituted analogs (e.g., 7-Amino-pyrazoloquinolinone) . Methyl groups (e.g., in 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) increase steric hindrance, limiting accessibility to reactive sites .

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